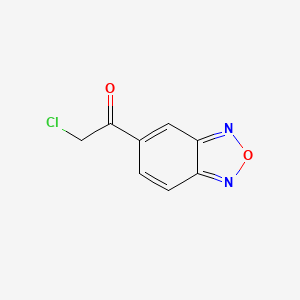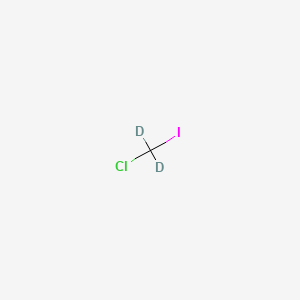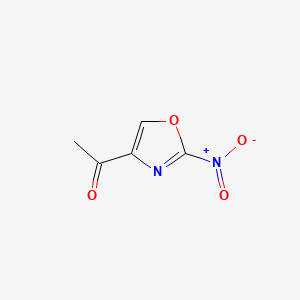![molecular formula C19H35NO4 B593249 7-[2-(3-羟基辛基)-5-氧代吡咯烷-1-基]庚酸 CAS No. 64054-40-6](/img/structure/B593249.png)
7-[2-(3-羟基辛基)-5-氧代吡咯烷-1-基]庚酸
描述
CAY10580,也称为2-(3-羟基辛基)-5-氧代-1-吡咯烷庚酸,是前列腺素E2 (PGE2) 的合成类似物。它被专门设计为选择性地与前列腺素E2 受体的亚型EP4 受体结合。该化合物在科学研究的各个领域具有重要意义,特别是在了解前列腺素在生理和病理过程中的作用方面。
科学研究应用
CAY10580 在科学研究中具有广泛的应用:
化学: 用作研究前列腺素类似物的合成和反应性的工具。
生物学: 有助于了解 EP4 受体在细胞信号通路中的作用。
医学: 研究其在炎症、癌症和心血管疾病等疾病中的潜在治疗作用。
工业: 用于开发针对前列腺素途径的新药物。
作用机制
CAY10580 通过选择性地结合 EP4 受体发挥作用,EP4 受体是 Gs 蛋白偶联受体。这种结合会提高细胞内环腺苷一磷酸 (cAMP) 的水平,导致各种下游效应。 EP4 受体参与骨形成、癌症进展和动脉粥样硬化等过程 .
生化分析
Biochemical Properties
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid plays a significant role in biochemical reactions, particularly in the activation of the EP4 receptor, a Gs protein-coupled receptor. This receptor is involved in elevating the second messenger cAMP, which plays important roles in bone formation, resorption, cancer, and atherosclerosis . The compound selectively binds to the EP4 receptor with a Ki value of 35 nM, compared to much higher Ki values for EP1, EP2, and EP3 receptors . This selective binding indicates its potential for targeted therapeutic applications.
Cellular Effects
The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the EP4 receptor by this compound leads to increased cAMP formation, which can affect various downstream signaling pathways . This modulation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid exerts its effects through specific binding interactions with the EP4 receptor. This binding leads to the activation of the Gs protein, which in turn elevates cAMP levels within the cell . The increased cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This cascade of events results in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, for up to two years
Dosage Effects in Animal Models
The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively activating the EP4 receptor and modulating cAMP levels. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage thresholds and their implications is essential for its safe and effective use.
Metabolic Pathways
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid is involved in metabolic pathways related to prostaglandin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of prostaglandins, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential impact on various physiological processes and disease states.
Transport and Distribution
The transport and distribution of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
准备方法
合成路线和反应条件
CAY10580 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括吡咯烷环的形成和羟基辛基侧链的引入。反应条件通常涉及使用二氯甲烷或乙醇等有机溶剂,以及用于氢化步骤的钯碳等催化剂。
工业生产方法
CAY10580 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常包括高效液相色谱 (HPLC) 用于纯化。反应条件经过精心控制,以确保一致性和可重复性。
化学反应分析
反应类型
CAY10580 经历各种化学反应,包括:
氧化: 它可以被氧化以形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
取代: 羟基可以参与取代反应以形成醚或酯。
常见试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 在钯碳或硼氢化钠存在下的氢气。
取代: 卤代烷烃或酰氯在吡啶等碱的存在下。
主要产物
从这些反应中形成的主要产物包括 CAY10580 的各种衍生物,例如其氧化或还原形式,以及具有不同官能团的取代类似物。
相似化合物的比较
CAY10580 由于其与其他前列腺素类似物相比对 EP4 受体的高选择性而具有独特性。类似的化合物包括:
前列腺素E2 (PGE2): EP 受体的天然配体,但选择性较低。
米索前列醇: 具有更广泛受体活性的合成前列腺素E1 类似物。
布他前列素: 另一种对 EP2 受体具有选择性的合成类似物。
CAY10580 对 EP4 受体的特异性使其成为研究该特定受体亚型的宝贵工具。
如果您有任何其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/no-structure.png)


![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)



